
O-(2-Chloro-4-nitrophenyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Chloro-4-nitrophenyl)hydroxylamine is an organic compound with the molecular formula C6H5N2O3Cl It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-chloro-4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Chloro-4-nitrophenyl)hydroxylamine typically involves the reaction of 2-chloro-4-nitroaniline with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxylamine derivative. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-nitroaniline and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is conducted in an acidic medium, often using hydrochloric acid, at a controlled temperature to ensure the formation of the desired product.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
O-(2-Chloro-4-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming O-(2-Chloro-4-aminophenyl)hydroxylamine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenylhydroxylamines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
O-(2-Chloro-4-nitrophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of O-(2-Chloro-4-nitrophenyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons, leading to the formation of different products. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or organic synthesis.
類似化合物との比較
Similar Compounds
O-(4-Nitrophenyl)hydroxylamine: Similar structure but lacks the chloro substituent.
O-(2-Chloro-4-aminophenyl)hydroxylamine: Formed by the reduction of the nitro group in O-(2-Chloro-4-nitrophenyl)hydroxylamine.
O-(2-Bromo-4-nitrophenyl)hydroxylamine: Similar structure with a bromo substituent instead of chloro.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various research fields.
特性
CAS番号 |
94832-65-2 |
|---|---|
分子式 |
C6H5ClN2O3 |
分子量 |
188.57 g/mol |
IUPAC名 |
O-(2-chloro-4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O3/c7-5-3-4(9(10)11)1-2-6(5)12-8/h1-3H,8H2 |
InChIキー |
FTOODZHAYHYPPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


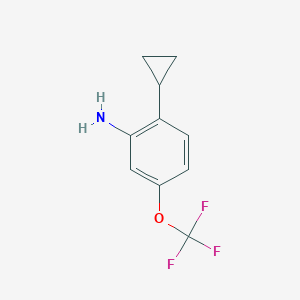
![Ethyl 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13695950.png)

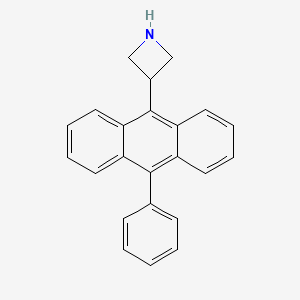
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-methylphenyl]propan-2-yl]-2-methylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13695963.png)

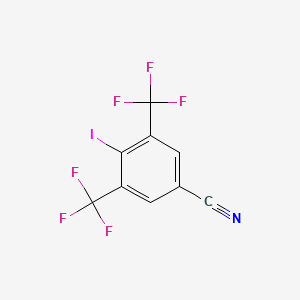
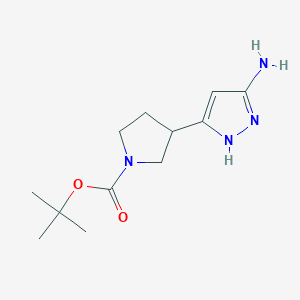
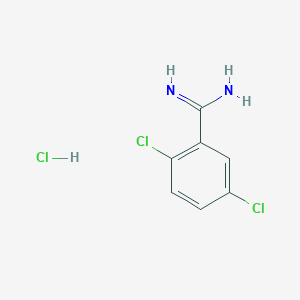

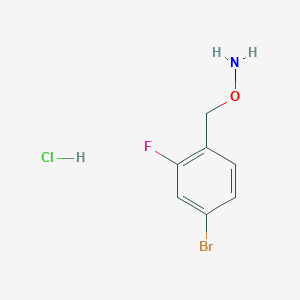

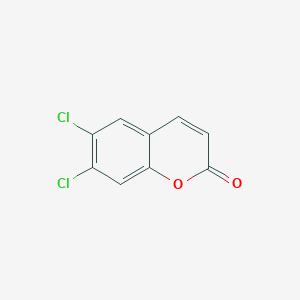
![7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene](/img/structure/B13696020.png)
